4-[(3-Fluorophenyl)amino]oxolan-3-ol
Description
4-[(3-Fluorophenyl)amino]oxolan-3-ol is a substituted oxolane derivative featuring a 3-fluorophenylamino group at the 4-position and a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in kinase inhibitors (e.g., AZD1152, referenced in and ). The fluorine atom and hydroxyl group are critical for modulating electronic properties, solubility, and target binding.
Properties
IUPAC Name |
4-(3-fluoroanilino)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVBLEKVRFRKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)amino]oxolan-3-ol typically involves the reaction of 3-fluoroaniline with an oxolane derivative under specific conditions. One common method includes:
Starting Materials: 3-fluoroaniline and an oxolane derivative.
Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol.
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-[(3-Fluorophenyl)amino]oxolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)amino]oxolan-3-ol involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxolane moiety contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Core Structural Differences
The table below compares key structural features of 4-[(3-Fluorophenyl)amino]oxolan-3-ol with similar oxolane derivatives:
Key Observations :
- The 3-fluorophenylamino group in the target compound distinguishes it from analogs with aliphatic (e.g., isopropyl) or heteroaromatic (e.g., pyrazole) substituents. Fluorine enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- The hydroxyl group at the 3-position is conserved across all analogs, suggesting a role in hydrogen bonding or solubility.
Physicochemical Properties
Limited solubility data is available, but inferences can be drawn:
- This compound: Likely moderate solubility in polar solvents (e.g., DMSO or glucose solutions) due to -OH and -NH groups, similar to YPC-series compounds in .
- rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol: Lower molecular weight (145.20 g/mol) may improve aqueous solubility compared to the fluorinated analog.
- AZD1152 Intermediate : High molecular weight and complex structure likely reduce solubility, necessitating formulation aids.
Biological Activity
4-[(3-Fluorophenyl)amino]oxolan-3-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C10H12FNO2, with a molecular weight of approximately 199.21 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting a potential for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MCF7) and leukemia cells. The selectivity and cytotoxicity ratios indicate that this compound could be an effective candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cellular Interaction : The compound may interact with cellular receptors or enzymes, altering signaling pathways that lead to apoptosis or cell cycle arrest.
- Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, finding significant inhibition at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.
- Cancer Cell Line Studies : In a comparative analysis involving multiple cancer cell lines, this compound exhibited a higher cytotoxic effect on MCF7 cells than on normal fibroblast cells, suggesting selective toxicity towards malignant cells .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 10 | Significant growth inhibition |
| Anticancer | MCF7 (breast cancer) | Varies | Induction of apoptosis |
| Anticancer | HL60 (leukemia) | Varies | Selective cytotoxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
